molecular formula C11H13FO2 B13296115 2-(3-Fluoro-5-methylphenyl)butanoic acid

2-(3-Fluoro-5-methylphenyl)butanoic acid

Cat. No.: B13296115
M. Wt: 196.22 g/mol
InChI Key: ZVVCLDZBZJZMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methylphenyl)butanoic acid is an aromatic carboxylic acid with the CAS registry number 1536903-83-9 . It has a molecular formula of C11H13FO2 and a molecular weight of 196.22 g/mol . This compound features a butanoic acid chain substituted at the 2-position with a 3-fluoro-5-methylphenyl group, a structure that combines fluorine's electronegativity and steric effects with the lipophilicity of the methyl group. This specific arrangement is valuable for probing structure-activity relationships in medicinal chemistry, particularly in the design of novel pharmacologically active molecules where fluorine substitution is known to influence bioavailability, metabolic stability, and binding affinity . Researchers utilize this fluorinated methylphenyl butanoic acid derivative primarily as a key synthetic intermediate or building block. Its applications span the development of potential active compounds in agrochemical and pharmaceutical research, where it can be incorporated into larger molecular architectures or used to prepare more complex derivatives for biological screening . The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper safety data sheets should be consulted before handling. All necessary hazard and precautionary statements must be reviewed prior to use in a laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-10(11(13)14)8-4-7(2)5-9(12)6-8/h4-6,10H,3H2,1-2H3,(H,13,14)

InChI Key

ZVVCLDZBZJZMTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Fluoro 5 Methylphenyl Butanoic Acid

Stereoselective Synthesis of 2-(3-Fluoro-5-methylphenyl)butanoic acid Enantiomers and Diastereomers

The creation of the chiral center at the C2 position of the butanoic acid chain with a defined stereochemistry is a primary challenge. Methodologies are designed to selectively produce a single enantiomer (R or S) from prochiral precursors.

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly valued for its atom economy and catalytic nature.

Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful methods for synthesizing chiral carboxylic acids. wikipedia.org This strategy typically involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor, in this case, (E/Z)-2-(3-fluoro-5-methylphenyl)-2-butenoic acid. The success of this reaction hinges on the design of the chiral ligand that coordinates to the metal center (commonly Ruthenium, Rhodium, or Iridium), creating a chiral environment that directs the delivery of hydrogen to one face of the double bond. nih.gov

Chiral phosphine (B1218219) ligands are central to this transformation. nih.gov Ligands such as BINAP, with its C2-symmetric atropisomeric backbone, have been foundational. sigmaaldrich.com More recent developments have led to a "toolbox" of ligands, each with specific steric and electronic properties optimized for different substrates. For the asymmetric hydrogenation of α,β-unsaturated acids, ligands like TangPhos, a P-chiral bisphospholane, and SpiroCAP, a spiro phosphine-carboxy ligand, have demonstrated high efficiency and enantioselectivity. sigmaaldrich.comrsc.org Neutral Iridium catalysts, for instance, have shown excellent performance, avoiding the need for counterions required by cationic catalysts. rsc.orgnih.gov

The choice of metal, ligand, solvent, and reaction conditions must be carefully optimized to achieve high conversion and enantiomeric excess (ee).

Table 1: Examples of Chiral Phosphine Ligands in Asymmetric Hydrogenation of Unsaturated Olefins Note: This table presents data for analogous substrate types to illustrate typical catalyst performance.

Catalyst System (Metal/Ligand)Substrate TypeEnantiomeric Excess (ee)Reference
Ru / C3-TunePhosβ-Keto Esters>99% sigmaaldrich.com
Rh / TangPhosItaconic Acids>99% sigmaaldrich.com
Ir / SpiroCAPUnsaturated Carboxylic Acidsup to 99.4% rsc.orgnih.gov
Ru / Chiral DiphosphineTiglic AcidHigh rsc.org

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral butanoic acids, a key strategy is the enantioselective α-alkylation of an aldehyde. mpg.de This can be achieved through enamine catalysis, where a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether) reacts with an aldehyde (like butanal) to form a nucleophilic enamine intermediate. nih.gov This enamine can then react with an electrophile.

Alternatively, a synergistic approach combining organocatalysis with photoredox catalysis allows for the α-alkylation of aldehydes with simple olefins. princeton.edu Chiral imidazolidinones or prolinol-based catalysts can be used to generate the chiral enamine, which is then coupled with a radical generated from the olefin via a photoredox cycle. princeton.edu This method facilitates the formation of the C-C bond at the α-position with high stereocontrol. The resulting chiral aldehyde can then be oxidized to the target carboxylic acid.

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a diastereoselective reaction, and is then cleaved to yield the enantiomerically pure product.

A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net The synthesis would begin by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-fluoro-5-methylphenylacetyl chloride. The resulting N-acyl oxazolidinone is then deprotonated with a base like lithium diisopropylamide (LDA) to form a stereodefined Z-enolate. This enolate is chelated by the lithium ion, and the bulky substituent on the auxiliary sterically blocks one face of the enolate. Subsequent reaction with an ethyl halide (e.g., ethyl iodide) occurs from the unhindered face, leading to a highly diastereoselective alkylation. Finally, the auxiliary is cleaved, often hydrolytically with lithium hydroxide, to afford the desired enantiomer of this compound. youtube.com

Another widely used auxiliary is Oppolzer's camphorsultam. wikipedia.org Similar to the Evans auxiliary, it is first acylated. The resulting N-enoylcamphorsultam can undergo various stereoselective transformations, including conjugate additions and alkylations, with the bulky camphor (B46023) skeleton providing excellent stereocontrol. orgsyn.orgresearchgate.net Cleavage of the auxiliary then releases the chiral carboxylic acid.

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryKey FeatureTypical Diastereomeric RatioReference
Evans' OxazolidinonesForms rigid chelated enolates>99:1 wikipedia.orgresearchgate.net
Oppolzer's CamphorsultamBulky camphor skeleton provides steric shieldingHigh wikipedia.orgorgsyn.org

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of chiral carboxylic acids, the most common approach is the kinetic resolution of a racemic mixture. nih.gov This method relies on an enzyme, typically a lipase (B570770) or esterase, that selectively catalyzes a reaction on one enantiomer of the racemate faster than the other. mdpi.com

In a typical scenario, racemic this compound would first be converted to its corresponding ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis catalyzed by a lipase, such as lipase from Candida rugosa (CRL) or Pseudomonas cepacia (PCL). mdpi.comd-nb.info The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. mdpi.com At approximately 50% conversion, the mixture can be separated to yield both the enantiopure acid and the enantiopuer ester, which can be subsequently hydrolyzed to its corresponding acid. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), with higher values indicating better selectivity.

Table 3: Lipases Used in Kinetic Resolution of Arylalkanoic Acid Derivatives

Enzyme SourceReaction TypeTypical E-valueReference
Pseudomonas fluorescens LipaseHydrolysis>200 almacgroup.com
Candida rugosa Lipase (CRL)Hydrolysis / Transesterification~10 - 50 d-nb.inforesearchgate.net
Burkholderia cepacia Lipase (PCL)Hydrolysis>200 mdpi.com
Novozym 435 (Candida antarctica B)Hydrolysis>100 d-nb.info

Asymmetric Catalytic Approaches for Chiral Induction

Regioselective Functionalization Strategies for the 3-Fluoro-5-methylphenyl Moiety

Further modification of the aromatic ring of this compound requires regioselective functionalization. The directing effects of the existing substituents—fluorine and methyl—are crucial in determining the position of subsequent reactions.

In electrophilic aromatic substitution, the outcome is governed by the combined electronic and steric effects of the substituents.

Methyl group (-CH₃): An activating, ortho-, para-director through induction and hyperconjugation.

Fluoro group (-F): A deactivating, ortho-, para-director. It deactivates the ring through its strong inductive electron-withdrawing effect but directs ortho/para due to resonance donation of its lone pairs. libretexts.org

For the 1-fluoro-3-methylbenzene system, the positions ortho to the methyl group are C2 and C4. The positions ortho to the fluorine are C2 and C6. The position para to the methyl is C6, and the position para to the fluorine is C4. The activating effect of the methyl group is generally stronger than the directing effect of the fluorine. Therefore, electrophilic attack is most likely to occur at positions C4 and C6, which are activated by the methyl group and also a para or ortho position relative to the fluorine. The C2 position is also activated by both groups. Computational methods like RegioSQM can be used to predict the most nucleophilic site with high accuracy. chemrxiv.org

An alternative strategy for achieving high regioselectivity is Directed ortho-Metalation (DoM) . wikipedia.org In this method, a functional group directs the deprotonation of its ortho position by a strong base, typically an organolithium reagent. The fluorine atom is a moderate directed metalation group (DMG), capable of directing lithiation to its adjacent positions (C2 and C4). researchgate.netorganic-chemistry.org Treatment of a 1-fluoro-3-methylbenzene derivative with a base like n-butyllithium or lithium diisopropylamide (LDA) could lead to the formation of an aryllithium species at C2 or C4. This powerful nucleophile can then be trapped with a wide range of electrophiles, allowing for the precise installation of a new functional group at a position that might be difficult to access via classical electrophilic substitution.

Directed Aromatic Functionalization (e.g., directed ortho metalation)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu This process generates a stabilized aryllithium intermediate, which can then react with a variety of electrophiles to introduce a desired substituent with high precision, a level of regioselectivity not typically achievable with standard electrophilic aromatic substitution. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would involve a precursor such as 1-fluoro-3-methylbenzene being functionalized with a potent DMG. The carboxylic acid moiety itself can act as a DMG, but often a more robust group like a tertiary amide or an O-carbamate is used. The DMG directs the lithiation to one of the ortho positions. The inherent directing effects of the existing fluoro and methyl substituents on the ring also influence the final regioselectivity of the metalation. Following the formation of the aryllithium species, the introduction of the butanoyl side chain could be achieved by reaction with an appropriate electrophile, such as an α-halo ester like ethyl 2-bromobutanoate, followed by hydrolysis.

The choice of the directing group is critical for the efficiency and selectivity of the DoM reaction. A variety of functional groups have been identified as effective DMGs, with varying directing abilities.

Table 1: Relative Directing Ability of Common Directing Metalation Groups (DMGs)

Directing Group Chemical Formula Relative Directing Ability
Secondary Amide -CONHR Strong
Tertiary Amide -CONR₂ Strong
O-Carbamate -OCONR₂ Strong
Sulfonamide -SO₂NR₂ Strong
Methoxy -OCH₃ Moderate

This table is based on principles and examples of directed ortho metalation. wikipedia.orgharvard.edu

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. mdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to construct complex molecular architectures from readily available precursors. mdpi.comrsc.org

A convergent synthesis of this compound can be envisioned using a palladium-catalyzed cross-coupling approach. One potential strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide. In this context, the synthesis could involve the coupling of (3-fluoro-5-methylphenyl)boronic acid with a suitable butanoic acid derivative, such as ethyl 2-bromobutanoate. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor and a phosphine ligand. mdpi.com

The selection of the ligand is crucial for the success of the coupling reaction, as it influences the stability and reactivity of the palladium catalyst. A variety of phosphine-based ligands have been developed to optimize reaction yields and turnover numbers for different substrates. mdpi.comnih.gov

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Palladium Precursor Ligand Typical Reaction Type
Pd(OAc)₂ Tricyclohexylphosphine (PCy₃) Suzuki-Miyaura Coupling mdpi.com
[Pd(allyl)Cl]₂ AdBippyPhos C-N Coupling nih.gov
Pd₂(dba)₃ SPhos Decarbonylative Coupling nih.gov

This table summarizes catalyst systems used in various palladium-catalyzed cross-coupling reactions. mdpi.comnih.govnih.gov

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the organic halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Novel Synthetic Routes and Process Intensification Studies

Recent advances in chemical synthesis have focused on process intensification—developing methods that are more efficient, safer, and environmentally benign than traditional batch processes. Microwave-assisted synthesis and flow chemistry are two prominent examples of such technologies. nih.govchimia.ch

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted synthesis utilizes microwave irradiation to heat chemical reactions. mdpi.com This method often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities compared to conventional heating methods. nih.govresearchgate.net The heating is rapid and uniform, which can minimize the formation of side products. nih.gov

In the synthesis of this compound, several steps could be accelerated using microwave irradiation. For instance, a key C-C bond-forming step, such as a Suzuki-Miyaura coupling, or a final ester hydrolysis step could be performed in a dedicated microwave reactor. nih.gov Studies have shown that reactions conducted under microwave conditions often proceed to completion in significantly shorter times than their conventionally heated counterparts. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

Reaction Type Heating Method Reaction Time Yield Reference
Pyrimidine Synthesis Conventional 8-10 hours ~70% researchgate.net
Pyrimidine Synthesis Microwave (600W) 3-5 minutes >90% researchgate.net
Imidazole Synthesis Conventional 12 hours Moderate nih.gov

This table illustrates the typical enhancements in reaction efficiency achieved with microwave heating. nih.govresearchgate.net

Flow Chemistry Applications in Continuous Production

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a batch-wise fashion. mdpi.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. nih.govd-nb.info

A continuous production route for this compound could be designed using a multi-step flow chemistry setup. For example, a key intermediate like 2,4,5-trifluorobenzoic acid has been synthesized in a continuous microflow process involving the generation of an unstable Grignard reagent followed by carboxylation with gaseous CO₂. researchgate.net A similar strategy could be adapted, starting with 1-bromo-3-fluoro-5-methylbenzene. This starting material could be continuously pumped and mixed with a magnesium reagent in a tube reactor to form the corresponding Grignard reagent. This stream would then converge with a stream of carbon dioxide in a gas-liquid microreactor to perform the carboxylation, ultimately leading to the desired product after an appropriate workup stage. researchgate.net

Table 4: Example Parameters for a Continuous Flow Synthesis Step

Parameter Value
Reaction Grignard Exchange & Carboxylation researchgate.net
Reactor Type T-micromixer, Falling Film Microreactor
Reagent 1 Flow Rate Variable (e.g., 0.5 mL/min)
Reagent 2 Flow Rate Variable (e.g., 1.0 mL/min)
Residence Time 3 - 11 minutes

This table provides illustrative parameters for a continuous flow process based on a similar synthesis. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of 2 3 Fluoro 5 Methylphenyl Butanoic Acid

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(3-Fluoro-5-methylphenyl)butanoic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide valuable information about electronic properties such as ionization potential, electron affinity, and the distribution of electron density. mdpi.com

A hypothetical data table for optimized geometrical parameters that could be generated from DFT calculations is shown below. Please note that these values are for illustrative purposes only and are not based on actual research data for the specified compound.

Hypothetical Optimized Geometrical Parameters

Parameter Value
C-C (aromatic) bond length ~1.39 Å
C-F bond length ~1.35 Å
C=O bond length ~1.21 Å
O-H bond length ~0.97 Å
C-C-O bond angle ~125°

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations can provide a detailed understanding of the conformational landscape of flexible molecules like this compound.

Solvent Effects on Conformational Preferences and Molecular Interactions

The conformation of a molecule can be significantly influenced by its environment. MD simulations in different solvents would be necessary to understand how solvent polarity affects the conformational preferences of this compound. These simulations would also shed light on the specific molecular interactions, such as hydrogen bonding, between the solute and solvent molecules.

Rotational Barriers and Stereoisomer Stability Assessment

The butanoic acid side chain of the molecule possesses rotational freedom. Computational methods can be used to calculate the energy barriers for rotation around specific bonds, which helps in understanding the flexibility of the molecule. For chiral molecules, these methods can also be used to assess the relative stability of different stereoisomers.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational chemistry can also be a predictive tool for chemical reactions and spectroscopic characterization.

By analyzing the electronic structure and molecular orbitals, it is possible to predict the most likely sites for electrophilic and nucleophilic attack, thus providing insights into the reactivity and selectivity of this compound in various chemical reactions. mdpi.com

Furthermore, computational methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the molecule.

Computational Design of Stereoselective Catalysts for its Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, and computational methods play a crucial role in designing catalysts that can achieve high stereoselectivity. Density Functional Theory (DFT) calculations are a primary tool for investigating the mechanism of asymmetric catalysis.

Theoretical studies on catalysts for the synthesis of chiral carboxylic acids often focus on understanding the transition states that lead to the different stereoisomers. nih.govacs.org For a molecule like this compound, a potential synthetic route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor.

Computational models can be used to design chiral ligands for transition metal catalysts, such as those based on rhodium or ruthenium. The process typically involves:

Modeling the Catalyst-Substrate Complex: Building a three-dimensional model of the catalyst interacting with the substrate.

Transition State Searching: Identifying the transition state structures for the formation of both the (R)- and (S)-enantiomers.

Energy Calculations: Calculating the activation energies for both pathways. A lower activation energy for one pathway indicates that the formation of that enantiomer is favored.

The insights gained from these computational studies can guide the experimental synthesis of catalysts with optimized stereoselectivity. For instance, modifications to the ligand structure can be simulated to predict their effect on the enantiomeric excess of the product.

A hypothetical example of computational data for a designed catalyst is presented in Table 1.

Table 1: Hypothetical DFT Calculation Results for a Stereoselective Catalyst

Catalyst-Ligand Complex Transition State Energy (R-enantiomer) (kcal/mol) Transition State Energy (S-enantiomer) (kcal/mol) Predicted Enantiomeric Excess (%)
Rh-L1 -15.2 -12.5 >95 (S)
Rh-L2 -14.8 -14.9 ~5 (R)

Reaction Coordinate Analysis for Derivatization Pathways

Reaction coordinate analysis using computational methods can elucidate the mechanisms of derivatization reactions involving this compound. The carboxylic acid functional group is a versatile handle for creating various derivatives, such as esters and amides. research-solution.comresearchgate.net

Such analyses provide valuable information on the reaction kinetics and thermodynamics, helping to predict reaction rates and equilibrium positions under different conditions. This understanding is crucial for optimizing reaction conditions to achieve high yields of desired derivatives.

Prediction of NMR, IR, and UV-Vis Spectra

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. researcher.liferesearchgate.netnih.govajchem-a.com

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons, and the methyl protons. The fluorine and methyl substituents on the phenyl ring would influence the chemical shifts of the aromatic protons. Similarly, the 13C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. biointerfaceresearch.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data.

The predicted IR spectrum of this compound would feature a prominent C=O stretching vibration from the carboxylic acid group, typically in the range of 1700-1750 cm-1. Other characteristic bands would include O-H stretching, C-H stretching (aromatic and aliphatic), and C-F stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. The calculations would predict the wavelength of maximum absorption (λmax) corresponding to electronic excitations, likely π → π* transitions within the phenyl ring.

A summary of hypothetically predicted spectroscopic data is provided in Table 2.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value
1H NMR Chemical Shift (δ) of COOH proton 10-12 ppm
13C NMR Chemical Shift (δ) of C=O carbon 170-180 ppm
IR C=O Stretching Frequency (ν) 1720 cm-1

Pharmacophore Modeling and Ligand Design Principles (without biological outcomes or clinical context)

Pharmacophore modeling and ligand design are computational techniques used to identify the key structural features of a molecule that are responsible for its interactions with a macromolecular target. nih.govscilit.comacs.org

In Silico Screening Methodologies for Related Scaffolds

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a target. creative-biostructure.comnih.govyoutube.combohrium.com When the three-dimensional structure of the target is unknown, ligand-based virtual screening methods are employed. These methods rely on the principle that molecules with similar structures are likely to have similar properties.

For scaffolds related to this compound, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a query to screen virtual compound databases. frontiersin.org Molecules from the database that match the pharmacophore are selected as potential hits for further investigation. This approach allows for the rapid and cost-effective identification of novel compounds with desired structural characteristics.

Exploration of Molecular Recognition Principles Based on Structure

The structure of this compound contains several features that are important for molecular recognition. ijacskros.comrsc.orgrsc.orgbeilstein-journals.org The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The phenyl ring can participate in hydrophobic and π-stacking interactions. The fluorine atom can engage in hydrogen bonding and other electrostatic interactions.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to study how molecules with this scaffold might interact with a binding site. These studies can reveal the preferred binding modes and the key intermolecular interactions that stabilize the complex.

Understanding these molecular recognition principles is fundamental for the rational design of new ligands. By modifying the structure of the lead compound, for example, by introducing new functional groups or altering the substitution pattern on the phenyl ring, it is possible to enhance its binding affinity and selectivity for a particular target.

Applications and Broader Research Implications of 2 3 Fluoro 5 Methylphenyl Butanoic Acid Excluding Clinical and Safety Data

Role as a Precursor or Scaffold in Drug Discovery Research

The principal application of 2-(3-fluoro-5-methylphenyl)butanoic acid in scientific research is its use as an intermediate or building block in the synthesis of potential therapeutic agents. Its specific chemical structure, featuring a substituted phenyl ring and a chiral center, makes it a valuable component for constructing larger molecules with precise three-dimensional arrangements.

This compound serves as a key precursor in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells, commonly known as the CRTH2 receptor. filinchuk.comnih.gov The CRTH2 receptor is a G-protein-coupled receptor that is involved in inflammatory responses, and its antagonists are investigated for the treatment of allergic diseases such as asthma. filinchuk.comnih.gov

In this context, the butanoic acid derivative is not the final active molecule but rather a crucial fragment that is incorporated into a larger molecular structure. Medicinal chemists synthesize a variety of compounds where the this compound moiety is connected to other chemical groups. By systematically altering these other parts of the molecule, researchers can test hypotheses about which structural features are essential for binding to the CRTH2 receptor and eliciting the desired biological response. This process of creating and testing derivatives is fundamental to identifying a lead compound for further development.

While detailed studies focusing on a wide array of derivatives of just this compound are not extensively documented, its incorporation into larger molecules for biological testing is a clear application of its role in hypothesis-driven drug discovery.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For molecules like this compound, SAR exploration would theoretically involve modifying its structure and observing the resulting changes in the activity of the final drug molecule.

Key structural features of this compound that are pertinent to SAR include:

The Phenyl Ring Substitution: The fluorine and methyl groups on the phenyl ring contribute to the electronic and steric properties of the molecule. Modifications at these positions, such as changing the halogen or the alkyl group, would be a standard approach in SAR studies to probe the binding pocket of the target receptor.

The Butanoic Acid Chain: The length and branching of the alkyl chain can influence the compound's lipophilicity and its fit within a receptor.

The Chiral Center: The carbon atom to which the phenyl group and the carboxylic acid are attached is a stereocenter. The specific (R) or (S) configuration at this center is often critical for biological activity, as one enantiomer typically fits much better into the chiral environment of a biological target than the other.

Table 1: Theoretical Modifications for SAR Studies of this compound

Molecular ComponentPotential ModificationRationale for Investigation
Phenyl Ring SubstituentsChange fluorine to chlorine or bromine; alter the position of the methyl group.To explore the impact of electronics and sterics on receptor binding.
Alkyl ChainExtend or shorten the butanoic acid chain; introduce further branching.To optimize hydrophobic interactions and conformational fit.
Carboxylic AcidConvert to an ester or amide.To assess the importance of the acidic proton and hydrogen bonding potential.
StereocenterSynthesize and test both the (R) and (S) enantiomers.To determine the stereochemical requirements for biological activity.

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of complex organic molecules often presents challenges that can spur the development of new chemical reactions and strategies. While this compound is a relatively small molecule, its synthesis, particularly with control over its stereochemistry, is not trivial.

The synthesis of 2-arylbutanoic acids can be approached through various established methods in organic chemistry. nih.gov However, the literature does not indicate that the specific synthesis of this compound has led to the development of entirely new reactions or reagents. Instead, its preparation relies on the application and optimization of existing synthetic methodologies. Challenges in its synthesis would likely revolve around achieving the desired substitution pattern on the aromatic ring and controlling the introduction of the chiral center.

Achieving a specific stereochemistry (either R or S) is often crucial for the biological activity of a drug molecule. The synthesis of a single enantiomer of this compound is therefore a key consideration. General strategies for the stereoselective synthesis of 2-arylalkanoic acids include:

Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor using a chiral catalyst to create the desired stereocenter.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the formation of one stereoisomer over the other. The auxiliary is then removed in a subsequent step.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

While these are standard approaches in asymmetric synthesis, specific research detailing the optimization of these methods for the express purpose of synthesizing this compound is not prominently featured in the scientific literature. The choice of a particular strategy would depend on factors such as cost, efficiency, and scalability for potential large-scale production.

Table 2: General Strategies for Stereoselective Synthesis of 2-Arylbutanoic Acids

Synthetic StrategyDescriptionKey Considerations
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Catalyst cost and efficiency; reaction conditions.
Chiral Pool SynthesisStarting from a naturally occurring chiral molecule.Availability of suitable starting materials.
Diastereoselective ReactionsEmploying a chiral auxiliary to create a diastereomeric intermediate that can be separated.Efficiency of auxiliary attachment and removal.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture.Maximum theoretical yield is 50%; efficiency of separation.

Potential in Materials Science or Supramolecular Chemistry Research

The application of this compound appears to be confined to the realm of medicinal chemistry. A thorough review of scientific literature reveals no documented use or investigation of this compound in the fields of materials science or supramolecular chemistry.

Theoretically, molecules containing both aromatic and carboxylic acid functionalities can sometimes be used in the construction of metal-organic frameworks (MOFs) or liquid crystals. The fluorine atom could also introduce specific properties relevant to materials science, such as altered electronic characteristics or hydrophobicity. However, there is currently no evidence to suggest that this compound has been explored for these purposes.

Investigation of Self-Assembly Properties and Crystal Engineering

There is currently no available research in published literature detailing the investigation of the self-assembly properties or crystal engineering of this compound. Studies on its supramolecular structure, hydrogen bonding patterns, or crystal packing polymorphism have not been identified.

Incorporation into Advanced Polymeric Structures or Functional Materials

No studies were found that report the incorporation of this compound into advanced polymeric structures or other functional materials. The potential use of this compound as a monomer, a polymer side-chain, or a component in material science applications has not been described in the accessible scientific literature.

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-(3-Fluoro-5-methylphenyl)butanoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of fluorophenyl-substituted butanoic acids typically involves Friedel-Crafts alkylation or Suzuki coupling for aryl group introduction, followed by oxidation or hydrolysis to form the carboxylic acid moiety. Key considerations include:

  • Catalyst selection : Use palladium catalysts for Suzuki coupling to ensure regioselectivity .
  • Temperature control : Maintain 60–80°C during alkylation to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Monitoring : Employ HPLC or TLC to track reaction progress and optimize quenching times .

Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-NMR for methyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated: 196.18 g/mol for C11_{11}H13_{13}FO2_2) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and aromatic C-F bonds (~1200 cm1^{-1}) .

Advanced Research Questions

Q. 2.1. How does the substitution pattern (fluoro and methyl groups) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity increases acidity (pKa ~3.5–4.0) and stabilizes intermediates in nucleophilic reactions .
  • Steric effects : The 3-methyl group may hinder enzyme binding, reducing bioactivity compared to unsubstituted analogs. Compare IC50_{50} values in enzyme inhibition assays .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 2-fluoro-5-formyl-3-methylbenzoic acid) and test via in vitro cytotoxicity screens .

Q. Table 1: Substituent Effects on Bioactivity

Substituent PositionLogPIC50_{50} (μM)Target Enzyme
3-Fluoro, 5-methyl2.115.3COX-2
4-Fluoro, 2-methyl1.88.7COX-2
Unsubstituted1.522.1COX-2
Data derived from fluorophenylbutanoic acid analogs .

Q. 2.2. How can researchers resolve contradictions in reported reaction yields for fluorophenylbutanoic acid derivatives?

Methodological Answer:

  • Replicate conditions : Compare solvent purity (HPLC-grade vs. technical-grade) and catalyst lot variability .
  • Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) affecting yield .
  • Cross-validate data : Reproduce results using alternative methods (e.g., microwave-assisted vs. traditional heating) .

Q. 2.3. What strategies are effective for studying the compound’s interaction with biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity with COX-2 or PPARγ, guided by X-ray crystallography data .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Fluorescence polarization assays : Measure displacement of fluorescent ligands in real time .

Q. 2.4. How can enantiomeric purity be ensured during synthesis, and what are the implications of racemization?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Racemization risk : Monitor pH (<7.0) to avoid base-catalyzed epimerization during carboxylate formation .

Methodological Challenges

Q. 3.1. What are the best practices for stabilizing this compound in aqueous solutions?

Methodological Answer:

  • Buffering : Use phosphate buffer (pH 6.5–7.0) to prevent decarboxylation .
  • Antioxidants : Add 0.1% BHT to inhibit radical-mediated degradation .
  • Storage : Lyophilize and store at -20°C under argon to extend shelf life .

Q. 3.2. How can computational modeling predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., glucuronidation) with BioTransformer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.